molecular formula C17H21FN4O4S B6454373 2-({2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine CAS No. 2548982-34-7

2-({2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine

Cat. No.: B6454373
CAS No.: 2548982-34-7
M. Wt: 396.4 g/mol
InChI Key: ODDVBWUNLVEXSM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, an oxazole ring, and a sulfonyl group . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the oxazole ring might participate in nucleophilic substitution reactions, while the pyrimidine ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its molecular structure . These properties could be determined through various experimental techniques .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Proper safety precautions should be taken when handling this compound, especially if it’s new or not well-studied .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its properties, potential applications, and mechanism of action. It could also involve the development of new synthetic routes or the exploration of its use in the synthesis of other complex molecules .

Properties

IUPAC Name

4-[[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O4S/c1-11-15(12(2)26-21-11)27(23,24)22-8-13-4-3-5-17(13,9-22)10-25-16-19-6-14(18)7-20-16/h6-7,13H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDVBWUNLVEXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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